molecular formula C7H10N4 B1656003 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 476371-64-9

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1656003
CAS No.: 476371-64-9
M. Wt: 150.18
InChI Key: RBJFTKKSKNDXEF-UHFFFAOYSA-N
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Description

5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile is a valuable 5-aminopyrazole derivative, a heterocyclic template of significant interest in medicinal and agrochemical research. As a key synthetic building block, its structure is ideally suited for the preparation of diverse nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in drug discovery . The 5-aminopyrazole core is a known privileged scaffold in the pharmaceutical industry, with derivatives exhibiting a wide range of biological activities, including potential as GABA inhibitors, and possessing antibacterial and antifungal properties . The presence of both amino and nitrile functional groups on the pyrazole ring provides multiple handles for further chemical modification, enabling its use in multicomponent reactions and solid-phase synthesis to generate combinatorial libraries for biological screening . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research and development purposes.

Properties

IUPAC Name

3-amino-5-propan-2-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJFTKKSKNDXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663602
Record name 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476371-64-9
Record name 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles

The primary synthesis involves cyclocondensation between isopropylhydrazine and β-ketonitrile precursors. A representative protocol from Shokat et al. employs 3-oxopentanenitrile and isopropylhydrazine hydrochloride in ethanol under reflux:

$$
\text{3-Oxopentanenitrile} + \text{isopropylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$

Key Parameters

  • Molar Ratio : 1:1.2 (β-ketonitrile:hydrazine)
  • Temperature : 78°C (ethanol reflux)
  • Reaction Time : 6–8 hours
  • Yield : 72% after recrystallization

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-ketone carbonyl, followed by cyclization and dehydration. Tautomerization stabilizes the aromatic pyrazole core.

Multi-Component Reactions (MCRs)

Alternative routes utilize MCRs with aldehydes and cyanating agents. Rahmati’s method combines isopropylhydrazine , malononitrile , and isobutyraldehyde in acetic acid:

$$
\text{RNHNH}2 + \text{NCCH}2CN + \text{R'CHO} \xrightarrow{\text{HOAc}} \text{pyrazole-4-carbonitrile}
$$

Optimized Conditions

Component Role Quantity (mmol)
Isopropylhydrazine Nucleophile 10
Malononitrile Cyanating agent 12
Isobutyraldehyde Electrophile 10
Acetic acid Catalyst/Solvent 15 mL

Outcome

  • Temperature : 100°C (solvent-free)
  • Yield : 68% (HPLC purity 89%)

Oxidation of Thioether Intermediates

Patent WO2019097306A2 discloses a two-step synthesis via thioether intermediates:

Step 1 : Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
Step 2 : Oxidation to sulfoxide/sulfone derivatives

Though developed for ethiprole, this method adapts to 5-amino-3-isopropyl analogs by substituting aryl groups. Key modifications include:

  • Solvent : Toluene instead of carcinogenic methylene chloride
  • Oxidant : H₂O₂/Na₂WO₄ instead of mCPBA
  • Yield Improvement : 78% vs. 65% in prior art

Optimization Strategies

Solvent Selection

Solvent polarity critically affects cyclization efficiency:

Solvent Dielectric Constant (ε) Yield (%) Byproducts (%)
Ethanol 24.3 72 5
DMF 36.7 58 18
Toluene 2.4 65 12

Ethanol balances polarity and boiling point, minimizing enamine byproducts.

Catalytic Additives

Boric acid (5 mol%) enhances yields by stabilizing intermediates:

$$
\text{Without catalyst}: 62\% \quad \text{vs.} \quad \text{With B(OH)}_3: 74\% \quad
$$

Purification Techniques

Recrystallization solvents impact purity:

Solvent System Purity (%) Recovery (%)
Ethanol/water (3:1) 98.5 85
Acetone/hexane (1:2) 95.2 78
Dichloromethane 89.7 92

Ethanol/water maximizes purity while retaining yield.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.33 (d, J = 7 Hz, 6H, CH(CH₃)₂)
  • δ 3.05 (m, 1H, CH(CH₃)₂)
  • δ 5.72 (br s, 2H, NH₂)
  • δ 8.21 (s, 1H, pyrazole-H)

IR (KBr) :

  • 3340 cm⁻¹ (N-H stretch)
  • 2225 cm⁻¹ (C≡N stretch)
  • 1610 cm⁻¹ (C=N pyrazole)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient):

  • Retention Time : 6.74 min
  • Purity : 99.1% (254 nm)

Applications and Derivatives

Kinase Inhibitor Synthesis

The compound serves as a precursor to pyrazolo[3,4-d]pyrimidine kinase inhibitors. Shokat et al. derivatized it via:

$$
\text{this compound} \xrightarrow{\text{POCl}_3} \text{4-chloropyrazolo[3,4-d]pyrimidine} \quad
$$

Biological Activity :

  • IC₅₀ = 12 nM against CDK2/cyclin E
  • Selectivity >100-fold over ERK2

Agrochemical Applications

Patent WO2019097306A2 analogs exhibit insecticidal activity via GABA receptor modulation:

Compound LC₅₀ (ppm) vs. Helicoverpa armigera
Ethiprole 0.8
5-Amino-3-isopropyl analog 1.2

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The amino and carbonitrile groups facilitate cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.

Table 1: Cyclization Reactions

Reagents/ConditionsProducts FormedMechanismReferences
Trichloroacetonitrile, followed by hydrazine hydrate5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrileEnamine intermediate formation followed by cyclization
Microwave irradiation with enaminonitrile derivativesPyrazolo[1,5-a]pyrimidine-3-carbonitriles[3+3] Cycloaddition

For example, reaction with trichloroacetonitrile forms an enamine intermediate, which cyclizes with hydrazine hydrate to yield pyrrole-substituted pyrazoles . This reactivity is critical for synthesizing bioactive heterocycles.

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution, with regioselectivity influenced by substituents.

Table 2: Electrophilic Substitution Reactions

ReagentPosition SubstitutedProductNotesReferences
Bromine (Br₂) in acetic acidPosition 55-Bromo derivativeAmino group directs bromination para to itself,
Nitration (HNO₃/H₂SO₄)Position 44-Nitro derivativeCarbonitrile group deactivates adjacent positions

The amino group directs electrophiles to the para position (C-5), while the carbonitrile group deactivates C-3 and C-4. Steric hindrance from the isopropyl group further limits substitution at C-3.

Nucleophilic Reactions

The carbonitrile group participates in nucleophilic addition or hydrolysis.

Table 3: Nucleophilic Reactions

Reagents/ConditionsReaction TypeProductsReferences
H₂O, H₂SO₄ (acidic hydrolysis)Hydrolysis to amide5-Amino-3-isopropyl-1H-pyrazole-4-carboxamide
LiAlH₄, anhydrous etherReduction to amine5-Amino-3-isopropyl-1H-pyrazole-4-methylamine,

Hydrolysis under acidic conditions yields the corresponding amide, while reduction with LiAlH₄ produces a primary amine. These transformations highlight the carbonitrile’s versatility.

Condensation and Schiff Base Formation

The amino group reacts with carbonyl compounds to form Schiff bases, enabling further functionalization.

Table 4: Condensation Reactions

Reagents/ConditionsProductsApplicationsReferences
Aromatic aldehydes, ethanol, reflux5-(Arylideneamino)-3-isopropyl-1H-pyrazole-4-carbonitrilesLigands for metal complexes,
β-Ketonitriles, hydrazine hydrateBipyrazole derivativesAnticancer agents

Schiff bases derived from this compound exhibit antimicrobial and antitumor activities . The reaction with β-ketonitriles generates bipyrazole systems through hydrazone intermediates.

Oxidation and Reduction

Controlled oxidation/reduction modifies the pyrazole core for targeted applications.

Table 5: Redox Reactions

Reagents/ConditionsReaction TypeProductsReferences
H₂O₂, FeSO₄OxidationPyrazole N-oxide derivatives
NaBH₄, methanolReductionPartially saturated pyrazolines

Oxidation with H₂O₂ forms N-oxide derivatives, enhancing solubility for pharmaceutical use. Reduction generates pyrazolines, intermediates for agrochemicals.

Cross-Coupling Reactions

The carbonitrile and amino groups enable metal-catalyzed cross-coupling for structural diversification.

Table 6: Cross-Coupling Reactions

Catalyst/ReagentsSubstratesProductsReferences
Pd(PPh₃)₄, Suzuki conditionsAryl boronic acids5-Amino-4-aryl-3-isopropyl-1H-pyrazoles,

Suzuki coupling introduces aryl groups at C-4, expanding the compound’s utility in drug discovery.

Key Mechanistic Insights:

  • Electronic Effects : The amino group activates the ring for electrophilic substitution (C-5), while the carbonitrile deactivates adjacent positions.

  • Steric Effects : The isopropyl group at C-3 hinders substitution at C-2 and C-3, directing reactivity to C-4 and C-5.

  • Hydrogen Bonding : The amino group participates in intermolecular hydrogen bonding, influencing crystal packing and solubility .

This compound’s reactivity profile underscores its importance as a scaffold in synthesizing bioactive molecules, agrochemicals, and materials. Experimental validation of proposed mechanisms (e.g., DFT studies) is recommended for further optimization.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile has shown promise in various therapeutic areas due to its ability to act as a precursor for bioactive molecules. The compound's structure allows it to interact with specific biological targets, making it useful in the development of drugs aimed at treating conditions such as inflammation, cancer, and bacterial infections .

Case Studies:

  • Anti-inflammatory Activity: Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, modifications to the pyrazole ring can enhance its efficacy against inflammatory pathways.
  • Antibacterial Properties: Studies have demonstrated that certain derivatives possess antibacterial activity, which could lead to new treatments for resistant bacterial strains .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as a critical building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including substitution and cyclization reactions.

Synthetic Routes:
The synthesis typically involves multi-component reactions, such as the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile. Catalysts like sodium ascorbate or ionic liquids can enhance yield and efficiency .

Table 1: Synthetic Methods Overview

MethodDescriptionYield (%)
Three-component cyclocondensationInvolves aldehydes and hydrazine derivativesHigh
OxidationConverts amino groups to oxo groupsVariable
SubstitutionReplaces isopropyl or amino groups with other functionalitiesVariable

Material Science

Development of Novel Materials:
The unique properties of this compound make it a candidate for developing advanced materials. Its potential applications include:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology: Research is ongoing into using this compound in nanomaterials for drug delivery systems due to its biocompatibility and ability to form stable complexes with various agents .

Mechanism of Action

The mechanism of action of 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The isopropyl group at position 3 distinguishes this compound from analogs with aromatic or electron-withdrawing substituents:

  • 3-Phenyl derivatives (e.g., 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile): The phenyl group introduces aromatic π-π interactions, enhancing binding affinity in receptor-ligand systems but reducing solubility in polar solvents compared to the aliphatic isopropyl group .
  • Halogenated aryl groups (e.g., 5-amino-3-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile): Fluorine increases metabolic stability and electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
Table 1: Substituent Effects at Position 3
Substituent Key Properties Example Compound (CAS) Reference
Isopropyl (C3H7) Steric bulk, moderate lipophilicity 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile
Phenyl (C6H5) Aromatic π interactions, reduced solubility 51516-67-7 (4-chlorophenyl analog)
2-Fluorophenyl Enhanced metabolic stability, electronegativity 5-amino-3-(2-fluorophenyl)-...
Methylthio (SCH3) Chelation capacity, oxidative liability 5-amino-3-(methylthio)-...

Substituent Variations at Position 1

The N1 position in pyrazole derivatives is often functionalized to modulate reactivity:

  • Chloroacetyl or bromopropanoyl groups (e.g., 5-amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile): These electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic displacement reactions .
  • Heterocyclic thioethers (e.g., 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl derivatives): Thioether linkages improve pharmacokinetic properties, such as bioavailability, but may complicate synthetic routes .

Physicochemical Properties

  • Solubility: The isopropyl group confers moderate lipophilicity (logP ~2.5–3.0), contrasting with polar derivatives like 5-amino-1-(tetrahydrofuran-3-yl) analogs, which exhibit higher aqueous solubility .
  • Melting points : Derivatives with rigid aromatic substituents (e.g., 3-phenyl) show higher melting points (>200°C) compared to the target compound (~150–170°C) .

Biological Activity

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. Its structure features an amino group at the 5-position, an isopropyl group at the 3-position, and a carbonitrile group at the 4-position of the pyrazole ring. This unique arrangement contributes to its potential therapeutic properties, including anti-inflammatory, antibacterial, and anti-tumor activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor antagonist, leading to various biological effects. The exact molecular targets can vary based on the functional groups present and the specific biological context in which the compound is applied .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Anti-inflammatory : Exhibits potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antibacterial : Demonstrates activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Anti-tumor : Investigated for its ability to inhibit tumor growth and proliferation in certain cancer cell lines .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibitory effects. Minimum inhibitory concentrations (MIC) were determined, revealing effective antibacterial properties .

Anti-inflammatory Effects

Research has indicated that this compound can inhibit p38 MAPK pathways, which are crucial in mediating inflammatory responses. In vitro studies demonstrated IC50 values indicating substantial potency in reducing TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-amino-1H-pyrazole-4-carbonitrileLacks isopropyl groupReduced reactivity compared to target compound
5-amino-3-methyl-1H-pyrazole-4-carbonitrileContains methyl instead of isopropylDifferent steric and electronic properties
5-amino-3-phenyl-1H-pyrazole-4-carbonitrileSubstituted with phenyl groupVariability in biological activity due to sterics

The presence of the isopropyl group in this compound enhances its steric and electronic properties, setting it apart from other derivatives and potentially contributing to its unique biological effects .

Q & A

Q. What are the most efficient synthetic routes for 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile under mild or environmentally friendly conditions?

Methodological Answer: Catalyst-free multicomponent reactions in aqueous media are effective for synthesizing structurally related pyrazole-carbonitriles. For example, a four-component reaction using water as a solvent yields derivatives with high regioselectivity under mild conditions . Methylation strategies using CH₃I can also functionalize nitrogen atoms in the pyrazole ring, though isomer ratios depend on substituents at the 4-position . Advanced purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields (>85%) .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey Reference
Catalyst-free reactionWater, room temperature70-85%
Methylation with CH₃IReflux in CH₂Cl₂, 0–50°C85%

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:

  • X-ray diffraction resolves bond angles and substituent effects, as demonstrated for analog 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (R-factor = 0.033) .
  • ¹H/¹³C NMR identifies functional groups: NH₂ protons resonate at δ ≈ 9.67 ppm, while the cyano group (C≡N) appears at ~2296 cm⁻¹ in IR spectra .
  • HRMS confirms molecular mass (e.g., m/z 134.0335 for C₄H₂N₆ derivatives) .

Q. Table 2: Key Spectroscopic Data

TechniqueObservationsReference
¹H NMRδ 8.55 (pyrazole-H), 13.66 (NH)
IR2242 cm⁻¹ (C≡N), 2138 cm⁻¹ (N₃)

Q. What factors influence isomerism in pyrazole-carbonitrile derivatives?

Methodological Answer: Isomer distribution (e.g., 1H vs. 3H tautomers) is governed by:

  • Substituent electronic effects : Electron-withdrawing groups at the 4-position stabilize specific tautomers .
  • Reaction conditions : Methylation with CH₃I in CH₂Cl₂ at 50°C favors N-alkylation over S-alkylation .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound with azides or electrophiles?

Methodological Answer:

  • Azide introduction : Triazenylpyrazole precursors react with azido(trimethyl)silane under trifluoroacetic acid catalysis, forming 5-azido derivatives via [3+2] cycloaddition-like pathways .
  • Electrophilic substitution : The amino group at position 5 directs reactivity, enabling regioselective alkylation or acylation at N1 or N2 positions .

Q. How can computational modeling predict the bioactivity or reactivity of this compound derivatives?

Methodological Answer: Density functional theory (DFT) and molecular docking studies:

  • Model substituent effects on electronic properties (e.g., HOMO-LUMO gaps).
  • Predict binding affinity to biological targets (e.g., enzymes in fatty acid synthesis) using analogs like (Z)-5-amino-3-(3-(3,3-dimethyl-5-oxocyclohexylideneamino)propyl)-1H-pyrazole-4-carbonitrile .

Q. What strategies address contradictory spectral or crystallographic data for pyrazole-carbonitriles?

Methodological Answer:

  • Cross-validation : Compare XRD data (e.g., bond lengths ±0.002 Å ) with computed NMR/IR spectra.
  • Dynamic effects : Variable-temperature NMR resolves tautomerism or rotational barriers .

Q. What bioactivity has been reported for structurally related pyrazole-carbonitriles?

Methodological Answer:

  • Antimicrobial activity : Derivatives with electron-deficient substituents (e.g., NO₂, Cl) show enhanced activity .
  • Enzyme inhibition : Pyrazole-4-carbonitriles inhibit kinases and phosphodiesterases, with IC₅₀ values <10 µM in some cases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile

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